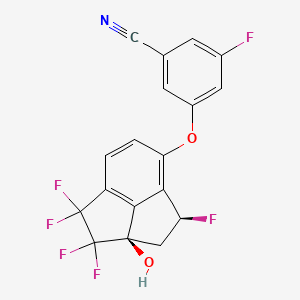
Hif-2|A-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypoxia-inducible factor-2 (HIF-2) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). It is composed of an alpha subunit and a beta subunit, which together regulate the expression of genes involved in various adaptive processes such as angiogenesis, erythropoiesis, and metabolic reprogramming. HIF-2 is particularly important in the context of cancer, where it contributes to tumor progression and resistance to therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of HIF-2 inhibitors involves multiple synthetic steps. For example, the preparation of the HIF-2 alpha inhibitor PT2385 starts with p-difluorobenzene as the raw material. The intermediate II is subjected to a Friedel-Crafts reaction with 3-chloropropionyl chloride to generate intermediate II. This intermediate undergoes a substitution reaction with sodium methyl mercaptide to produce intermediate III. Subsequent steps include oxidation, reduction, and two-step substitution reactions to obtain intermediate VII. Further oxidation and reaction with n-butylamine yield compound IX, which is then fluorinated and hydrolyzed to obtain intermediate X. The final product, PT2385, is obtained through asymmetric reduction .
Industrial Production Methods: The industrial production of HIF-2 inhibitors like PT2385 involves optimizing the synthetic route to ensure high yield and purity. The process typically avoids multi-step high-temperature reactions, making it easier to scale up for industrial production .
Chemical Reactions Analysis
Types of Reactions: HIF-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for the synthesis of HIF-2 inhibitors and their subsequent modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methyl mercaptide and n-butylamine are employed in substitution reactions.
Major Products: The major products formed from these reactions are intermediates that are further processed to yield the final HIF-2 inhibitors, such as PT2385 .
Scientific Research Applications
HIF-2 has significant applications in various fields:
Chemistry: HIF-2 inhibitors are used in the development of novel chemotherapeutic agents.
Biology: HIF-2 plays a role in the regulation of genes involved in hypoxic responses, making it a target for studying cellular adaptation to low oxygen levels.
Mechanism of Action
HIF-2 is similar to other hypoxia-inducible factors, such as HIF-1 and HIF-3. it has unique roles and regulatory mechanisms:
HIF-1: Primarily involved in the acute response to hypoxia, regulating genes related to glycolysis and angiogenesis.
HIF-3: Less well understood, but thought to act as a negative regulator of HIF-1 and HIF-2.
Unique Features of HIF-2:
Comparison with Similar Compounds
- PT2385
- PT2977 (also known as belzutifan)
- NSC217026
HIF-2 stands out due to its specific role in hypoxia-induced gene regulation and its potential as a therapeutic target in cancer treatment.
Properties
CAS No. |
2511247-29-1 |
|---|---|
Molecular Formula |
C18H9F6NO2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-fluoro-5-[[(4R,6S)-2,2,3,3,6-pentafluoro-4-hydroxy-8-tricyclo[5.3.1.04,11]undeca-1(11),7,9-trienyl]oxy]benzonitrile |
InChI |
InChI=1S/C18H9F6NO2/c19-9-3-8(7-25)4-10(5-9)27-13-2-1-11-15-14(13)12(20)6-16(15,26)18(23,24)17(11,21)22/h1-5,12,26H,6H2/t12-,16+/m0/s1 |
InChI Key |
ZIEZRTWLAIDXDH-BLLLJJGKSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C=CC3=C2[C@]1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F |
Canonical SMILES |
C1C(C2=C(C=CC3=C2C1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


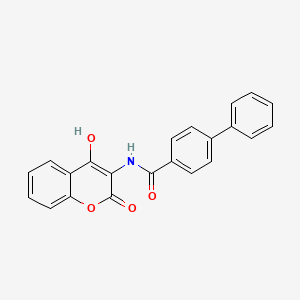

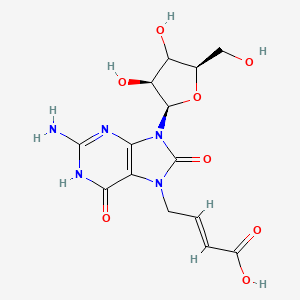
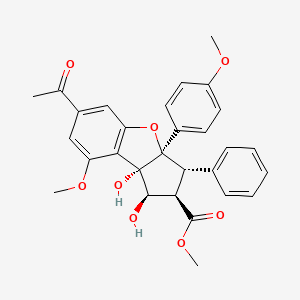
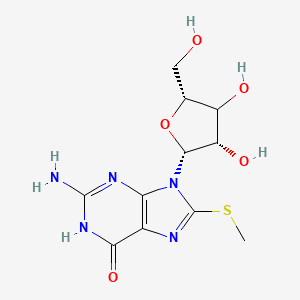

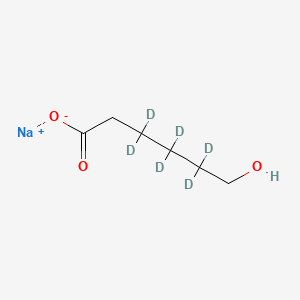
![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)
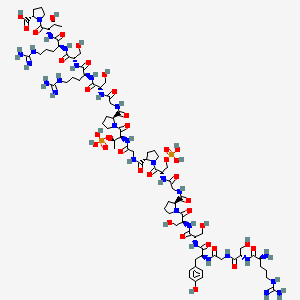
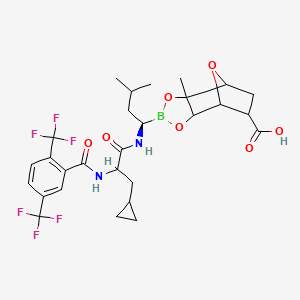
![(3S,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B15140664.png)
![(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)
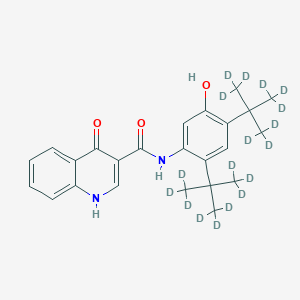
![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)
